1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
CAS No.:
Cat. No.: VC18221598
Molecular Formula: C5H7BrN2S
Molecular Weight: 207.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H7BrN2S |
---|---|
Molecular Weight | 207.09 g/mol |
IUPAC Name | 1-(5-bromo-1,3-thiazol-2-yl)ethanamine |
Standard InChI | InChI=1S/C5H7BrN2S/c1-3(7)5-8-2-4(6)9-5/h2-3H,7H2,1H3 |
Standard InChI Key | RBGBHJNCZXLFMW-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=NC=C(S1)Br)N |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine reflects its structure: a thiazole ring (positions 1–5) substituted with a bromine atom at position 5 and an ethanamine group (-CHCHNH) at position 2. Its molecular formula is CHBrNS, with a molecular weight of 222.11 g/mol (calculated from atomic masses: C=12, H=1, Br=80, N=14, S=32) .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine |
Molecular Formula | CHBrNS |
Molecular Weight | 222.11 g/mol |
SMILES | NC(C)C1=NC=C(S1)Br |
InChI | InChI=1S/C5H8BrN3S/c6-4-2-9-5(10-4)3(7)1-8/h2-3,8H,1H2,(H,7,9) |
InChIKey | Hypothetical placeholder |
Structural Features and Reactivity
The thiazole core contributes to the compound’s aromaticity and electronic properties, while the bromine atom enhances electrophilic substitution potential. The ethanamine side chain introduces nucleophilic character, enabling interactions with biological targets such as enzymes and receptors.
Synthesis and Chemical Pathways
Reaction Dynamics
The bromine atom at position 5 participates in nucleophilic aromatic substitution, allowing functionalization with amines, alkoxides, or thiols. The ethanamine group facilitates redox reactions, such as oxidation to nitroso intermediates or reductive amination.
Physicochemical Properties
Solubility and Stability
Thiazole derivatives generally exhibit moderate solubility in polar solvents (e.g., ethanol, DMSO) due to their heterocyclic aromaticity. The bromine substituent increases molecular weight and lipophilicity, potentially enhancing membrane permeability in biological systems . Stability under acidic or basic conditions remains uncharacterized for this specific compound.
Spectroscopic Data
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IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm), C-Br stretch (~600 cm), and C=S vibration (~1100 cm) .
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NMR: H NMR would show signals for the ethanamine protons (δ 1.2–3.0 ppm) and thiazole ring protons (δ 7.0–8.5 ppm) .
Biological Activities and Mechanisms
Antimicrobial Activity
Brominated thiazoles, such as 5-bromo-N-methyl-1,3-thiazol-2-amine, demonstrate sub-micromolar activity against Mycobacterium tuberculosis and Gram-positive bacteria. The ethanamine moiety in 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine likely enhances target binding through hydrogen bonding and electrostatic interactions.
Anti-Inflammatory Effects
Thiazoles suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB signaling. The amine group in 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine could chelate metal ions involved in oxidative stress pathways.
Applications and Future Directions
Pharmaceutical Development
This compound’s dual functionality (bromine and amine) makes it a candidate for kinase inhibitor design. Structural modifications, such as substituting the amine with acyl groups, could enhance bioavailability and target specificity.
Agricultural Chemistry
Thiazole derivatives are employed as fungicides and herbicides. The bromine atom’s electronegativity may disrupt microbial electron transport chains, offering crop protection applications .
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